Prostaglandin J3 -

Prostaglandin J3

Catalog Number: EVT-1587838
CAS Number:
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostaglandin J3 is a member of the class of prostaglandins J that is (5Z,9Z,13E,17Z)-prostatetraenoic acid carrying hydroxy and oxo substituents at positions 11 and 15 respectively. An intermediate of specialised proresolving mediators It has a role as a human xenobiotic metabolite and an antineoplastic agent. It is a prostaglandins J and a secondary allylic alcohol. It is a conjugate acid of a prostaglandin J3(1-).
Synthesis Analysis

The synthesis of Δ(12)-prostaglandin J3 has evolved significantly over time. Recent advancements have focused on developing efficient synthetic routes that minimize the number of steps and maximize yield.

  1. Methods: The total synthesis often begins with key intermediates such as enones and aldehydes. A notable approach involves an aldol reaction followed by dehydration to form the core structure of the prostaglandin.
  2. Technical Details: The synthesis employs various asymmetric reactions, including the Tsuji-Trost reaction and Mukaiyama aldol reactions, which are pivotal for introducing stereocenters into the molecule. Additionally, Rh-catalyzed C-H functionalization techniques have been utilized to enhance regioselectivity during the synthesis process .
Molecular Structure Analysis

The molecular structure of Δ(12)-prostaglandin J3 features a cyclopentane ring with specific functional groups that contribute to its biological activity.

  • Structure: The compound contains a cross-conjugated dienone motif, which is critical for its interaction with biological targets.
  • Data: Its molecular formula is C20H30O5C_{20}H_{30}O_5, and it has a distinctive stereochemistry that influences its pharmacological properties.
Chemical Reactions Analysis

Δ(12)-prostaglandin J3 undergoes several chemical reactions that are essential for its synthesis and potential applications:

  1. Reactions: Key reactions include aldol condensation, dehydration, and various asymmetric transformations that allow for the introduction of necessary functional groups.
  2. Technical Details: The synthesis often involves multi-step processes where intermediates are carefully manipulated to achieve the desired final product with high purity and yield .
Mechanism of Action

The mechanism of action of Δ(12)-prostaglandin J3 primarily involves its interaction with specific receptors in target cells:

  • Process: It is believed to exert its effects by modulating signaling pathways associated with cell proliferation and apoptosis in leukemia cells.
  • Data: Research indicates that Δ(12)-prostaglandin J3 can induce differentiation in leukemia stem cells, thereby reducing their proliferation and enhancing apoptosis through specific molecular pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of Δ(12)-prostaglandin J3 are crucial for understanding its behavior in biological systems:

  • Physical Properties: It is typically presented as a colorless to pale yellow liquid at room temperature.
  • Chemical Properties: The compound exhibits sensitivity to light and air, necessitating careful handling. Its solubility in organic solvents facilitates its use in various chemical reactions.

Relevant data includes:

  • Boiling point: Approximately 160 °C at 0.5 mmHg
  • Melting point: Not well-defined due to the liquid state at room temperature.
Applications

Δ(12)-prostaglandin J3 has several scientific applications, particularly in medicinal chemistry:

  • Scientific Uses: It is primarily investigated for its role as an antitumor agent, particularly in targeting leukemia stem cells. Studies have shown promising results regarding its ability to inhibit cancer cell growth and induce differentiation .
  • Research Potential: Ongoing research aims to explore further analogues of Δ(12)-prostaglandin J3 to enhance its efficacy and reduce potential side effects in therapeutic applications.
Biosynthesis & Endogenous Metabolism of Δ12-PGJ3

Enzymatic Pathways from ω-3 Polyunsaturated Fatty Acids

The metabolic origin of Δ12-PGJ3 traces to eicosapentaenoic acid (EPA; 20:5 ω-3), an ω-3 PUFA abundant in marine sources. EPA undergoes incorporation into cell membrane phospholipids, where it serves as the primary substrate for Δ12-PGJ3 synthesis. The committed step involves phospholipase A2 (PLA2)-mediated release of EPA from the sn-2 position of membrane phospholipids, making it accessible for oxidative metabolism [1] [9].

Subsequent transformations occur via a two-step enzymatic cascade:

  • Cyclooxygenase-2 (COX-2) oxygenates EPA to prostaglandin H3 (PGH3), an unstable endoperoxide intermediate.
  • Hematopoietic prostaglandin D synthase (H-PGDS) converts PGH3 to prostaglandin D3 (PGD3). H-PGDS, a glutathione-requiring enzyme, is constitutively expressed in hematopoietic tissues and immune cells. Genetic or pharmacological inhibition of H-PGDS (e.g., using HQL-79) blocks PGD3 production and abolishes Δ12-PGJ3 formation, confirming its essential role [5] [9].

Table 1: Key Enzymes in Δ12-PGJ3 Biosynthesis

EnzymeFunctionSubstrate SpecificityCellular Localization
Phospholipase A₂ (PLA₂)EPA release from phospholipidsω-3 PUFAsCell membrane
Cyclooxygenase-2 (COX-2)EPA → PGH₃EPA ≈30% efficiency of AAEndoplasmic reticulum, Nuclear envelope
Hematopoietic PGDS (H-PGDS)PGH₃ → PGD₃PGH3 > PGH2Cytosol (hematopoietic cells)

Cyclooxygenase-2 (COX-2)-Mediated Conversion of Eicosapentaenoic Acid (EPA)

COX-2 catalysis is the rate-limiting step in Δ12-PGJ3 biosynthesis. Unlike COX-1, which preferentially metabolizes arachidonic acid (AA; ω-6 PUFA), COX-2 exhibits broader substrate tolerance and can oxygenate EPA at ~30% of AA’s efficiency. Structural analyses reveal that COX-2’s active site (notably I523 and I434 residues) accommodates EPA’s extended carbon chain better than COX-1’s narrower cavity (V523/V434) [9] [10].

Critical aspects of this process include:

  • Inducibility: COX-2 expression is upregulated by inflammatory cytokines (e.g., IL-1β, TNF-α) and bacterial endotoxins (e.g., LPS) in macrophages and hematopoietic cells. This induction enhances EPA flux toward PGH3 synthesis [1] [5].
  • Pharmacological sensitivity: COX-2 inhibitors (e.g., indomethacin) or ω-3 deficiency significantly reduces Δ12-PGJ3 production. Conversely, EPA supplementation at pharmacological doses elevates tissue EPA levels and subsequent Δ12-PGJ3 synthesis, as confirmed in murine leukemia models [5] [7].

Non-Enzymatic Dehydration & Isomerization of PGD3 Derivatives

The final formation of Δ12-PGJ3 occurs through spontaneous molecular rearrangements of PGD3 in aqueous environments, independent of enzyme catalysis. This process involves:

  • Initial dehydration: PGD3 undergoes dehydration to form PGJ3.
  • Isomerization: PGJ3 isomerizes to Δ12-PGJ3, followed by a second dehydration yielding 15-deoxy-Δ12,14-PGJ3 (15d-PGJ3). The α,β-unsaturated carbonyl group in Δ12-PGJ3 arises during this isomerization [1] [2].

Kinetic studies demonstrate that this transformation follows first-order degradation kinetics, with temperature and pH critically influencing stability:

  • Physiological conditions (pH 7.4, 37°C): PGD3 half-life is <24 hours, with Δ12-PGJ3 as the predominant stable metabolite.
  • Acidic environments (gastric juice): Degradation accelerates, limiting oral bioavailability but favoring parenteral administration for therapeutic applications [7].

Table 2: Non-Enzymatic Transformation Kinetics of PGD3

ConditionTemperatureHalf-life (h)Major Product
Artificial gastric juice (pH 1.2)37°C2.8Degraded products
Artificial intestinal juice (pH 7.4)37°C6.1Δ12-PGJ3
Neutral buffer (pH 7.4)4°C>24PGD3 (stable)

Tissue-Specific Production in Hematopoietic & Immune Systems

Δ12-PGJ3 biosynthesis occurs predominantly in hematopoietic tissues (bone marrow, spleen) and immune cells (macrophages, mast cells). Tissue-specificity arises from:

  • Differential enzyme expression: High COX-2/H-PGDS levels in macrophages and hematopoietic progenitors favor EPA conversion to PGD3. Bone marrow-derived mast cells (BMMCs) produce Δ12-PGJ3 but show negligible histamine release upon exposure, indicating tissue-specific functionality [1] [7].
  • Functional selectivity: In leukemia models, Δ12-PGJ3 selectively induces apoptosis in LSCs (e.g., BCR-ABL+ cells) via ATM/p53 activation, while sparing normal hematopoietic stem cells. This selectivity correlates with higher basal p53 expression and DNA damage sensitivity in LSCs [1] [5].

Key evidence includes:

  • Secondary transplantation assays: Splenocytes from Δ12-PGJ3-treated leukemic mice fail to transmit disease to recipient mice, confirming LSC eradication [1].
  • Metabolic tracing: EPA supplementation in mice increases Δ12-PGJ3 levels in bone marrow and spleen phospholipid fractions by 8–12-fold, coinciding with reduced LSC burden [5].

Table 3: Tissue-Specific Δ12-PGJ3 Production and Functional Correlates

Tissue/Cell TypeKey Biosynthetic EnzymesΔ12-PGJ3 FunctionExperimental Evidence
Bone marrow macrophagesCOX-2, H-PGDSLSC apoptosis via ATM/p5385% reduction in LSC-CFU colonies
Splenic erythroid progenitorsCOX-2, H-PGDSEradication of FV-induced LSCsNegative secondary transplants
Bone marrow-derived mast cells (BMMCs)COX-2No histamine release/hypersensitivityLower AHR vs. ZK118182 (DP1 agonist)

Properties

Product Name

Prostaglandin J3

IUPAC Name

(Z)-7-[(1S,5R)-5-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-13+/t16-,17-,18+/m0/s1

InChI Key

DIBKBAMSPPKSTJ-BAILPSPNSA-N

Canonical SMILES

CCC=CCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.